![molecular formula C17H22N2OS B7438865 N-[3-(methylsulfanylmethyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide](/img/structure/B7438865.png)
N-[3-(methylsulfanylmethyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(methylsulfanylmethyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It is a targeted therapy drug that selectively inhibits the mutated form of EGFR, which is commonly found in NSCLC patients.
Mécanisme D'action
AZD9291 selectively inhibits the mutated form of N-[3-(methylsulfanylmethyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide, which is commonly found in NSCLC patients. The drug binds to the ATP-binding pocket of the N-[3-(methylsulfanylmethyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide tyrosine kinase, preventing the phosphorylation of downstream signaling pathways that are responsible for the growth and survival of cancer cells. This leads to the inhibition of cancer cell growth and ultimately, cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AZD9291 are primarily related to its inhibition of N-[3-(methylsulfanylmethyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide signaling pathways. The drug has been shown to decrease the phosphorylation of downstream signaling proteins, such as AKT and ERK, which are involved in cell proliferation and survival. AZD9291 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using AZD9291 in lab experiments include its selectivity for mutated N-[3-(methylsulfanylmethyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide, its ability to inhibit cancer cell growth, and its potential use in combination therapy with other targeted therapies and chemotherapy drugs. However, the limitations of using AZD9291 in lab experiments include its complex synthesis process, its high cost, and the potential for drug resistance to develop over time.
Orientations Futures
There are several future directions for the research and development of AZD9291. These include:
1. Studying the drug's efficacy in combination therapy with other targeted therapies and chemotherapy drugs.
2. Developing new formulations of the drug that improve its bioavailability and reduce its toxicity.
3. Investigating the potential use of AZD9291 in other types of cancer that have N-[3-(methylsulfanylmethyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide mutations.
4. Studying the mechanisms of resistance to AZD9291 and developing strategies to overcome this resistance.
5. Investigating the potential use of AZD9291 in combination with immunotherapy drugs to enhance the immune response against cancer cells.
Conclusion:
AZD9291 is a promising targeted therapy drug that selectively inhibits the mutated form of N-[3-(methylsulfanylmethyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide, which is commonly found in NSCLC patients. The drug has shown promising results in preclinical and clinical trials, and has the potential to improve patient outcomes in the treatment of NSCLC. However, further research is needed to fully understand the drug's mechanisms of action, potential side effects, and optimal use in combination therapy with other targeted therapies and chemotherapy drugs.
Méthodes De Synthèse
The synthesis of AZD9291 involves a multistep process that includes the reaction of 3-bromoanisole with an amine, followed by the reaction of the resulting product with a carboxylic acid. The final product is obtained by reacting the intermediate with a substituted spirocyclic amine. The synthesis of AZD9291 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
AZD9291 has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with N-[3-(methylsulfanylmethyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide mutations. The drug has shown promising results in inhibiting the growth of cancer cells and improving patient outcomes. It has also been studied for its potential use in combination therapy with other targeted therapies and chemotherapy drugs.
Propriétés
IUPAC Name |
N-[3-(methylsulfanylmethyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-21-13-14-6-4-7-15(12-14)18-16(20)19-11-5-10-17(19)8-2-3-9-17/h4-7,10,12H,2-3,8-9,11,13H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURJCNXHUZIHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)NC(=O)N2CC=CC23CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylsulfanylmethyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.